molecular formula C11H24N2 B13202203 2-Tert-butyl-1-(propan-2-yl)piperazine

2-Tert-butyl-1-(propan-2-yl)piperazine

Cat. No.: B13202203
M. Wt: 184.32 g/mol
InChI Key: CDXWUCPJZIYJPL-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-(propan-2-yl)piperazine is a chemical compound with the molecular formula C11H24N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-(propan-2-yl)piperazine typically involves the reaction of piperazine with tert-butyl and isopropyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these intermediates can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-(propan-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the nitrogen or carbon atoms is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

2-Tert-butyl-1-(propan-2-yl)piperazine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Tert-butyl-1-(propan-2-yl)piperazine include other piperazine derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

2-tert-butyl-1-propan-2-ylpiperazine

InChI

InChI=1S/C11H24N2/c1-9(2)13-7-6-12-8-10(13)11(3,4)5/h9-10,12H,6-8H2,1-5H3

InChI Key

CDXWUCPJZIYJPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCNCC1C(C)(C)C

Origin of Product

United States

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